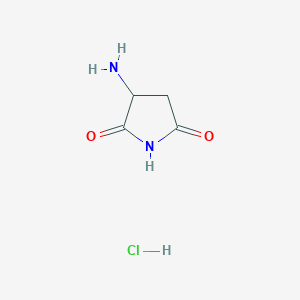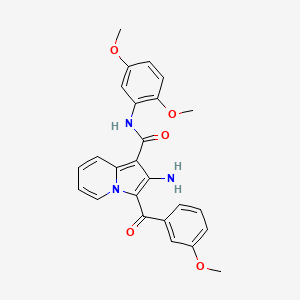![molecular formula C10H10N2O2 B2421013 (NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261025-52-8](/img/structure/B2421013.png)
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine” is a derivative of indole, a heterocyclic compound. Indole derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of these compounds showed better inhibitory activity than the reference drug (acarbose), with some compounds being the most potent inhibitors .
Synthesis Analysis
The synthesis of indole derivatives involves a three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using x-ray diffraction . The structure of these compounds was determined by author and by software (PISA) .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are complex and involve multiple steps. The reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions leads to the formation of 3-(1H-indol-3-yl)isoindolin-1-one derivatives .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8-10(9)7(5-11-8)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGVRQUPSINEX-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)
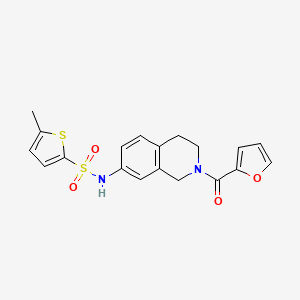
![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)
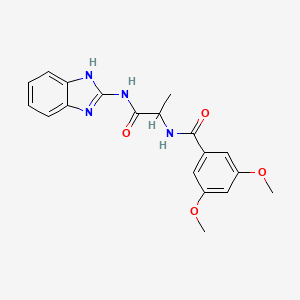

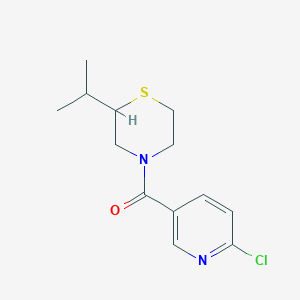
![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

